molecular formula C10H14FNO2 B1470387 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine CAS No. 1545697-09-3

2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine

Cat. No.: B1470387
CAS No.: 1545697-09-3
M. Wt: 199.22 g/mol
InChI Key: JMBLVIDQJWQECA-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine is a synthetic fluorinated analog of the 2,5-dimethoxyphenethylamine (2C-X) class of compounds, which are of significant research interest in medicinal chemistry and neuropharmacology . The strategic incorporation of a fluorine atom at the alpha position of the ethylamine side chain is a common strategy in drug design to modulate the molecule's electronic properties, metabolic stability, and membrane permeability, thereby fine-tuning its physicochemical and pharmacological profile for research purposes . This compound is primarily investigated for its potential activity as a ligand at serotonin receptors, particularly the 5-HT 2A receptor subtype . Structural analogs based on the 2,5-dimethoxyphenethylamine scaffold are known to act as agonists at this receptor, making them valuable tools for probing the structure and function of the serotonin system in the central nervous system . Research into related compounds focuses on understanding the critical structure-activity relationships (SAR), including how conformational restraint of the ethylamine side chain and substitution patterns on the aromatic ring and side chain influence receptor binding affinity, functional efficacy, and selectivity across different receptor subtypes . This compound is intended for use in in vitro biochemical and pharmacological assays only. Application Note: This product is strictly for professional laboratory research and is not for drug, human, veterinary, or household use. Researchers should handle all chemicals with appropriate precautions and in accordance with institutional safety protocols.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2/c1-13-7-3-4-10(14-2)8(5-7)9(11)6-12/h3-5,9H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBLVIDQJWQECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of Phenylacetaldehyde or Phenylacetonitrile Derivatives

One common approach to prepare 2-(2,5-dimethoxyphenyl)-2-fluoroethan-1-amine involves the fluorination of an appropriate phenylacetaldehyde or phenylacetonitrile intermediate bearing 2,5-dimethoxy substituents.

  • Starting from 2,5-dimethoxyacetophenone, selective alpha-fluorination can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
  • Subsequent reductive amination or nitrile reduction introduces the amine functionality.

Nucleophilic Substitution on Fluorinated Ethyl Precursors

Another method includes nucleophilic substitution on a fluorinated ethyl halide or tosylate intermediate with a 2,5-dimethoxyphenyl nucleophile or vice versa.

  • For example, 2,5-dimethoxyphenylacetonitrile or related derivatives can be reacted with fluorinated ethyl halides under basic conditions.
  • This approach requires careful control of reaction conditions to avoid side reactions such as elimination or over-alkylation.

Reductive Amination of Fluorinated Ketones

A more direct route involves the reductive amination of 2-(2,5-dimethoxyphenyl)-2-fluoroacetaldehyde or ketone intermediates.

  • The fluorinated ketone or aldehyde is reacted with ammonia or an amine source in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
  • This method allows for stereochemical control if chiral catalysts or auxiliaries are employed.

Enzymatic and Chemoenzymatic Synthesis

Recent advances in enzymatic synthesis provide an alternative for chiral amine preparation, including fluorinated amines.

  • Amine transaminases (ATAs) have been employed for the asymmetric amination of ketones bearing aromatic and fluorinated substituents.
  • Although specific reports on this compound are limited, analogous compounds have been synthesized with high enantiomeric excess using ATAs and cofactor recycling systems.

Research Findings and Data Summary

Preparation Method Key Reagents/Conditions Advantages Challenges/Notes
Alpha-fluorination of 2,5-dimethoxyacetophenone NFSI, Selectfluor; mild conditions Direct fluorination; good regioselectivity Requires careful control to avoid over-fluorination
Nucleophilic substitution on fluorinated ethyl halides 2,5-dimethoxyphenylacetonitrile, base Straightforward alkylation approach Possible side reactions; moderate yields
Reductive amination of fluorinated ketones/aldehydes Sodium cyanoborohydride, ammonia or amines Potential stereocontrol; mild conditions Availability of fluorinated ketones; purification steps
Enzymatic amination with amine transaminases Amine transaminases, pyruvate recycling system High enantioselectivity; green chemistry Enzyme availability; substrate specificity

Detailed Example: Alpha-Fluorination Route

  • Step 1: Synthesis of 2,5-dimethoxyacetophenone via Friedel-Crafts acylation or from commercially available sources.
  • Step 2: Alpha-fluorination using Selectfluor in acetonitrile at room temperature, leading to 2-(2,5-dimethoxyphenyl)-2-fluoroacetophenone.
  • Step 3: Reduction of the ketone to the corresponding alcohol or direct reductive amination with ammonia and sodium cyanoborohydride to yield this compound.

Notes on Purification and Characterization

  • The final amine product typically requires purification by column chromatography or recrystallization.
  • Characterization includes NMR spectroscopy (notably $$^{19}F$$ NMR for fluorine), mass spectrometry, and IR spectroscopy.
  • Enantiomeric purity can be assessed by chiral HPLC if asymmetric synthesis is employed.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

  • Psychoactive Research :
    • Psychedelic Properties : Similar compounds in the phenethylamine class have been studied for their psychedelic effects, particularly in relation to serotonin receptor agonism. Research indicates that modifications to the methoxy groups can significantly influence potency and selectivity at serotonin receptors, particularly the 5-HT_2A receptor .
    • Clinical Case Studies : There have been reports of adverse effects associated with related compounds like 25I-NBOMe, indicating the need for careful monitoring and understanding of pharmacodynamics when developing new psychoactive substances .
  • Therapeutic Potential :
    • Antidepressant Activity : Compounds with similar structures have shown promise in treating depression through their action on monoamine transporters . The modulation of serotonin levels could provide a pathway for developing new antidepressants.
    • Anxiolytic Effects : Given the anxiolytic properties observed in some phenethylamines, there is potential for this compound to be explored as a treatment for anxiety disorders.

Synthetic Applications

  • Synthesis of Derivatives :
    • The synthesis of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine can be achieved through various organic reactions that allow for the introduction of functional groups. This versatility makes it a valuable intermediate in organic synthesis .
    • Novel synthetic pathways have been developed to enhance yield and purity, including methods utilizing tetrahydrofuran as a solvent which significantly reduces reaction time and byproduct formation .
  • Protecting Group Chemistry :
    • The compound can serve as a protecting group in organic synthesis due to its stability under various reaction conditions. The ability to protect amines while allowing for subsequent reactions is invaluable in complex organic syntheses .

Toxicological Studies

The safety profile of this compound remains under investigation, especially given its structural similarities to controlled substances. Toxicological studies are essential to assess potential risks associated with human consumption or exposure.

Case Studies

Several case studies highlight the implications of using compounds from the same family:

  • A clinical report documented severe adverse reactions following exposure to 25I-NBOMe, emphasizing the need for thorough testing and understanding of metabolic pathways for related compounds .
  • Research into metabolic pathways has shown that derivatives can produce various metabolites which may have different pharmacological effects compared to their parent compounds .

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-hydroxytryptamine (5-HT2A) receptor, leading to altered neurotransmitter release and subsequent psychoactive effects. The compound’s molecular targets include various subtypes of serotonin receptors, which are involved in mood regulation, perception, and cognition .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine with its analogs:

Compound Name Substituents (Phenyl Ring) Ethylamine Chain Modification Molecular Formula Molecular Weight (g/mol) Key Properties
2-(2,5-Dimethoxyphenyl)ethan-1-amine (2C-H) 2,5-Dimethoxy None C10H15NO2 181.23 Baseline serotonin receptor affinity
2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine (2C-D) 2,5-Dimethoxy-4-methyl None C11H17NO2 195.26 Increased lipophilicity; enhanced 5-HT2A binding
2-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)ethan-1-amine (Compound 18) 2,5-Dimethoxy-4-CF3 None C11H14F3NO2 249.23 High metabolic stability due to CF3 group
This compound 2,5-Dimethoxy β-Fluorine C10H14FNO2 199.22 Increased polarity; potential altered receptor interaction
Key Observations:
  • Fluorine vs. Hydrogen : The β-fluorine in the target compound increases electronegativity and polarity, which may reduce blood-brain barrier permeability compared to 2C-H .
  • Substituent Position : Unlike 2C-D and Compound 18, which modify the phenyl ring (4-methyl or 4-CF3), the target compound retains the base 2,5-dimethoxy configuration, focusing modifications on the ethylamine chain.
  • Molecular Weight: The fluorine atom contributes to a slightly higher molecular weight (199.22 vs.

Pharmacological and Receptor Binding Profiles

  • Serotonin Receptor Affinity: Fluorine’s electronegativity may enhance hydrogen bonding with 5-HT2A/2C receptors, similar to how 4-CF3 substitution in Compound 18 improves binding . However, steric hindrance from the β-fluorine could reduce efficacy compared to non-fluorinated analogs .
  • Metabolic Stability : Fluorination often slows hepatic metabolism by resisting cytochrome P450 oxidation, as seen in fluorinated pharmaceuticals. This could extend the half-life relative to 2C-H .

Biological Activity

2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine, commonly referred to as a member of the phenethylamine class, exhibits significant biological activity primarily through its interaction with serotonin receptors. This compound is structurally related to other psychoactive substances and has garnered attention for its potential therapeutic applications and understanding of its pharmacological properties.

Structure-Activity Relationship

The biological activity of this compound is closely tied to its structural features. The presence of the dimethoxy groups on the phenyl ring is crucial for its agonistic effects on serotonin receptors, particularly the 5-HT_2A receptor. Research indicates that modifications in the molecular structure can lead to variations in potency and selectivity towards different serotonin receptor subtypes.

Table 1: Structure-Activity Relationship of Related Compounds

Compound Name5-HT_2A EC50 (nM)Efficacy (%)Key Structural Features
25H-NBF158106Two methoxy groups at positions 2 & 5
CYB210010100N/ALong-acting with thiotrialkyl substitution
2C-HN/AN/APrecursor to other psychoactive substances

The primary mechanism through which this compound exerts its effects involves the activation of the serotonin 2A receptor (5-HT_2A) . This receptor is implicated in various neurological processes, including mood regulation and perception alterations. The compound's ability to activate this receptor leads to various physiological and psychological effects, including potential psychedelic experiences.

Pharmacokinetics

Research on related compounds indicates that they possess favorable pharmacokinetic profiles. For instance, CYB210010 demonstrated high oral bioavailability and effective central nervous system penetration, which are critical for therapeutic applications. The metabolism of such compounds often involves extensive liver processing, leading to various metabolites that may retain some biological activity.

Table 2: Pharmacokinetic Properties of Related Compounds

Compound NameHalf-Life (min)Bioavailability (%)CNS Penetration
25B-NBF29.7HighYes
CYB210010VariableHighYes

Case Studies

Case Study 1: Neuroplasticity Enhancement
In a study involving CYB210010, administration led to increased expression of genes associated with neuroplasticity in the frontal cortex. This suggests potential applications in treating conditions like depression and anxiety where neuroplasticity is often impaired.

Case Study 2: Behavioral Responses
Another investigation noted that compounds similar to this compound elicited head-twitch responses in animal models, a common indicator of serotonergic activity. This behavioral assay is crucial for assessing the psychoactive potential of new compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine, and what key reaction conditions should be optimized?

  • Methodological Answer : The synthesis typically involves alkylation of 2,5-dimethoxyphenol with a fluorinated alkylating agent, followed by amination. Critical steps include optimizing temperature (e.g., 60–80°C for nucleophilic substitution), solvent choice (polar aprotic solvents like DMF), and catalyst/base selection (e.g., K₂CO₃ for deprotonation) to enhance fluorination efficiency . Safety protocols, such as using gloveboxes for handling toxic intermediates and ensuring proper ventilation, must be prioritized .

Q. How should researchers characterize the molecular structure to confirm regiochemistry and fluorine substitution?

  • Methodological Answer : Use a combination of ¹H NMR (to identify aromatic protons and methoxy groups), ¹⁹F NMR (to confirm fluorine presence and position), and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography (if crystalline) provides definitive stereochemical evidence, as demonstrated in structural studies of fluorinated analogs .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its sensitivity (LOQs: 1.0–20.0 ng/mL) and ability to resolve complex mixtures. Validate methods using spiked plasma or urine samples, and include deuterated internal standards to correct for matrix effects .

Advanced Research Questions

Q. How do metabolic pathways of 2,5-dimethoxy-substituted amphetamines inform pharmacokinetic studies for this fluorinated analog?

  • Methodological Answer : Design in vivo studies to track metabolites via LC-MS/MS, focusing on demethylation, hydroxylation, and fluorinated metabolite stability. Compare urinary excretion profiles (acute exposure) and hair samples (chronic exposure) to assess long-term bioaccumulation . Fluorine’s electronegativity may alter cytochrome P450 interactions, requiring adjusted metabolic models .

Q. What in vitro models are appropriate for studying serotonin receptor binding affinity of fluorinated amphetamine derivatives?

  • Methodological Answer : Use radioligand displacement assays with 5-HT₂A/2C receptors expressed in HEK293 cells. Competitive binding studies (e.g., against [³H]ketanserin) quantify IC₅₀ values. Computational docking models (using software like AutoDock Vina) can predict fluorine’s steric and electronic effects on receptor interactions .

Q. How can researchers resolve discrepancies between predicted and observed NMR chemical shifts?

  • Methodological Answer : Discrepancies may arise from unexpected impurities (e.g., regioisomers) or solvent effects. Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Cross-validate with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict shifts and identify anomalies .

Experimental Design and Data Analysis

Q. What stability-indicating studies are critical for ensuring compound integrity during storage?

  • Methodological Answer : Conduct forced degradation under thermal (40–60°C), photolytic (UV light), and hydrolytic (acid/base) conditions. Monitor decomposition via HPLC-UV and track fluorine retention using ion chromatography. Store the compound in amber glass vials under inert gas (N₂/Ar) to prevent oxidation .

Q. How should researchers address conflicting bioactivity data across different assay platforms?

  • Methodological Answer : Validate results using orthogonal assays (e.g., functional cAMP assays vs. calcium flux measurements). Control for fluorinated metabolite interference by including stability checks in cell culture media. Cross-reference with structural analogs (e.g., 2C-H ) to contextualize potency trends.

Safety and Environmental Considerations

Q. What are the critical safety protocols for handling fluorinated ethanamine derivatives?

  • Methodological Answer : Use PPE (nitrile gloves, lab coats) and conduct reactions in fume hoods to avoid inhalation. For spills, neutralize with inert adsorbents (vermiculite) and dispose via certified hazardous waste facilities. Environmental risk assessments must address fluorine’s persistence and aquatic toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine
Reactant of Route 2
2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine

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